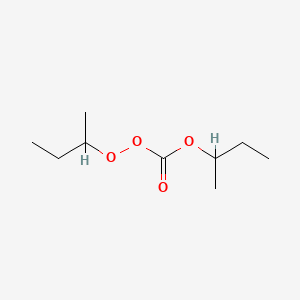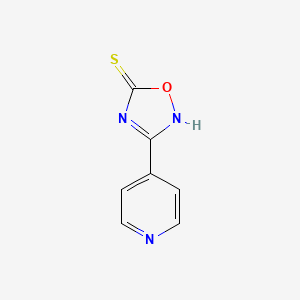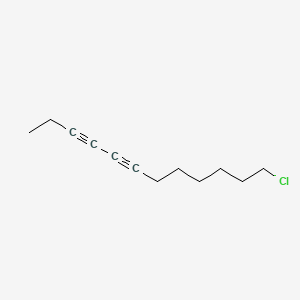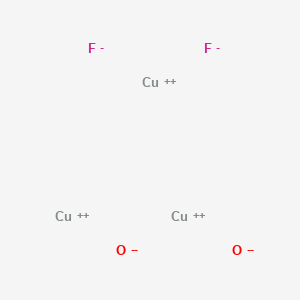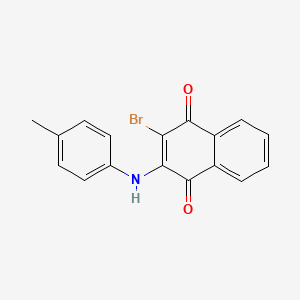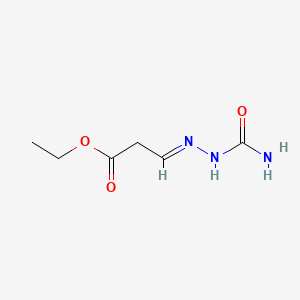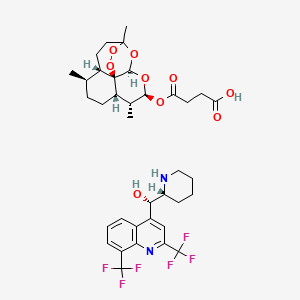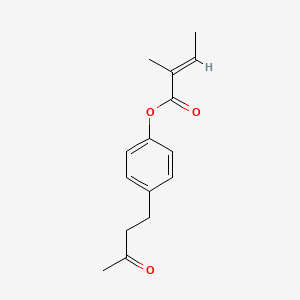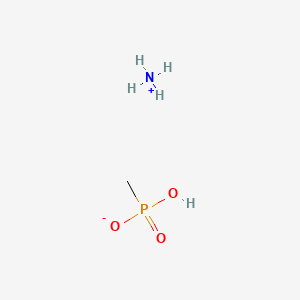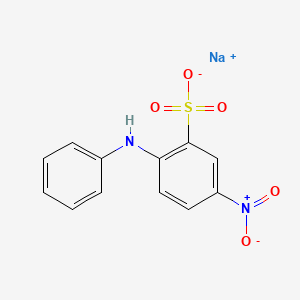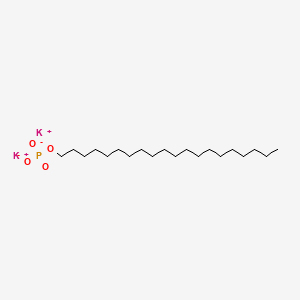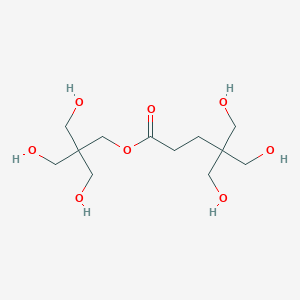
Dipentaerythritol monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentaerythritol monoacetate is a chemical compound derived from dipentaerythritol, which is a polyol with multiple hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form esters and its stability under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentaerythritol monoacetate can be synthesized through the esterification of dipentaerythritol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and acetic acid or acetic anhydride, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dipentaerythritol monoacetate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Esterification: Acetic acid or acetic anhydride, sulfuric acid as a catalyst, controlled temperature and pressure.
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Dipentaerythritol and acetic acid.
Oxidation: Oxidized derivatives of dipentaerythritol.
Scientific Research Applications
Dipentaerythritol monoacetate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of dipentaerythritol monoacetate involves its ability to form stable ester bonds with various carboxylic acids. This property makes it a valuable intermediate in the synthesis of complex chemical compounds. The molecular targets and pathways involved in its reactions include the esterification and hydrolysis pathways, which are catalyzed by acids or bases .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, resins, and varnishes.
Tripentaerythritol: A polyol with six hydroxyl groups, used in the production of high-performance lubricants and coatings.
Uniqueness
Dipentaerythritol monoacetate is unique due to its specific esterification properties and stability under various conditions. Unlike pentaerythritol and tripentaerythritol, it forms monoacetate esters, which are valuable intermediates in the synthesis of specialized chemical compounds .
Properties
CAS No. |
67355-31-1 |
|---|---|
Molecular Formula |
C12H24O8 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 5-hydroxy-4,4-bis(hydroxymethyl)pentanoate |
InChI |
InChI=1S/C12H24O8/c13-3-11(4-14,5-15)2-1-10(19)20-9-12(6-16,7-17)8-18/h13-18H,1-9H2 |
InChI Key |
MINOMTRNDIVCIV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)(CO)CO)C(=O)OCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


